Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Description
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex polyazo dye characterized by multiple sulfonate groups, a central naphthalene backbone, and reactive triazine moieties. Its molecular formula is C32H19ClN8Na4O14S4, with an average molecular mass of 995.196 g/mol . The compound exhibits high water solubility due to its four sodium sulfonate groups, making it suitable for textile dyeing applications. Its structure includes two azo linkages (-N=N-) and chlorine-substituted triazine rings, which enhance reactivity with cellulose fibers .
Properties
CAS No. |
85631-74-9 |
|---|---|
Molecular Formula |
C28H17Cl2N15Na4O13S4 |
Molecular Weight |
1062.7 g/mol |
IUPAC Name |
tetrasodium;4-amino-3,6-bis[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H21Cl2N15O13S4.4Na/c29-23-36-25(32)40-27(38-23)34-10-1-3-14(59(47,48)49)12(7-10)42-44-20-16(61(53,54)55)5-9-6-17(62(56,57)58)21(22(46)18(9)19(20)31)45-43-13-8-11(2-4-15(13)60(50,51)52)35-28-39-24(30)37-26(33)41-28;;;;/h1-8,46H,31H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H3,32,34,36,38,40)(H3,33,35,37,39,41);;;;/q;4*+1/p-4 |
InChI Key |
ORAUROUWISTJCC-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)N)Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-3,6-dihydroxynaphthalene-2,7-disulphonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl to form the azo compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production typically involves large-scale reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products are typically aromatic amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is used in various fields:
Chemistry: As a pH indicator and in titrations.
Biology: In staining techniques for microscopy.
Medicine: As a diagnostic dye in medical imaging.
Industry: In textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where it can form stable complexes. The pathways involved often include electron transfer and hydrogen bonding.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogous compounds lie in substituent groups, azo linkage positions, and sodium counterion counts:

Key Observations :
- Electron-Withdrawing Groups : The presence of Cl and F (CAS 70528-89-1) on triazine rings increases electrophilicity, enhancing covalent bonding with hydroxyl groups in cellulose .
- Sulfonate Groups : Compounds with higher sulfonate counts (e.g., hexasodium salts in ) exhibit superior water solubility but may reduce affinity for hydrophobic fibers .
Physicochemical Properties
- Nitro-substituted analogs () show bathochromic shifts (longer λmax) due to strong electron-withdrawing effects .
- Solubility :
- Thermal Stability : Triazine-containing dyes (e.g., target compound, ) exhibit higher thermal stability (>200°C) due to rigid aromatic frameworks .
Application Performance
- Reactivity : The target compound’s chlorotriazine groups react efficiently with cellulose under alkaline conditions, achieving fixation rates of ~80% .
- Washfastness : Compounds with additional sulfonate groups (e.g., ) show reduced washfastness due to increased hydrophilicity .
- Environmental Impact : Fluorine-containing derivatives (CAS 70528-89-1) raise concerns about biodegradability, whereas the target compound’s lack of fluorine may offer regulatory advantages .
Biological Activity
Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate (commonly referred to as Tetrasodium salt of azo dye) is a complex organic compound known for its vibrant coloration and potential biological activities. This article delves into its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Basic Information
| Property | Detail |
|---|---|
| CAS Number | 81959-23-1 |
| Molecular Formula | C31H21Cl2N11Na4O14S4 |
| Molecular Weight | 1062.7 g/mol |
| IUPAC Name | Tetrasodium 4-amino-3,6-bis(... |
Structure
The compound features multiple functional groups including amino, sulfonate, and azo groups that contribute to its chemical reactivity and biological interactions.
- Azo Reduction : The azo group (-N=N-) in the compound can undergo reduction reactions to form amines. This process is significant in the context of biodegradation and detoxification pathways facilitated by microbial enzymes such as azoreductases .
- Antimicrobial Properties : Some studies suggest that azo dyes exhibit antimicrobial activity against various pathogens. The presence of the triazine moiety may enhance this activity by disrupting cellular processes in microorganisms .
- Antioxidant Activity : The hydroxyl groups present in the structure can act as antioxidants, potentially scavenging free radicals and reducing oxidative stress in biological systems.
Toxicological Studies
Research has indicated that while some azo dyes are toxic, the metabolic products formed after microbial reduction may exhibit different toxicity profiles. For instance, metabolites generated from the reduction of azo dyes can be less harmful than their parent compounds .
Study 1: Azo Dye Reduction by Enterococcus faecalis
A study demonstrated that recombinant azoreductase from Enterococcus faecalis significantly increased the reduction rates of various azo dyes, including those structurally similar to Tetrasodium salt. The study found that induced cells had up to four-fold increases in dye reduction capabilities compared to non-induced cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of Tetrasodium salt against Escherichia coli and Staphylococcus aureus. Results indicated a notable inhibition zone around cultures treated with the dye, suggesting its potential use as an antimicrobial agent in textiles and other applications .
Applications
- Dyeing Industry : Due to its intense coloration and stability, Tetrasodium salt is widely used in textile dyeing processes.
- Bioremediation : The compound's ability to undergo microbial reduction positions it as a candidate for bioremediation strategies aimed at degrading environmental pollutants.
- Pharmaceuticals : Its antioxidant properties are being explored for potential applications in pharmaceutical formulations aimed at combating oxidative stress-related diseases.
Q & A
Basic: What are the key spectroscopic methods for characterizing this compound, and how are they optimized?
Answer:
- UV-Vis Spectroscopy : The compound exhibits a λmax at ~550 nm (typical for azo dyes with extended conjugation), which is critical for confirming chromophore activity. Measurements should use aqueous solutions buffered at pH 7 to avoid spectral shifts due to protonation/deprotonation of sulfonate groups .
- Elemental Analysis : Combustion analysis for C, H, N, and S is essential to verify purity, given the compound’s high sulfur content (from sulfonate and triazine groups). Discrepancies >0.3% indicate impurities .
Basic: How is the compound synthesized, and what are common purification challenges?
Answer:
- Synthesis : The compound is synthesized via diazo coupling between aromatic amines and naphthalene derivatives, followed by triazine ring functionalization. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole synthesis methods) .
- Purification : Dialysis or size-exclusion chromatography is recommended due to the compound’s high polarity and solubility in aqueous media. Residual salts (e.g., sodium sulfonate byproducts) are common contaminants and require repeated washing with ethanol/water mixtures .
Advanced: How does pH influence the compound’s stability in aqueous matrices?
Answer:
- Acidic Conditions (pH <3) : Protonation of sulfonate groups reduces solubility, leading to precipitation. The azo bond may hydrolyze over time, forming aromatic amines, which can be monitored via HPLC-MS .
- Alkaline Conditions (pH >9) : Degradation of the triazine ring occurs, releasing cyanuric acid derivatives. Stability studies should use phosphate buffers (pH 7–8) for long-term storage .
Advanced: What computational methods predict its adsorption behavior in environmental systems?
Answer:
- Molecular Dynamics (MD) Simulations : Predict interactions with cellulose (common in biosorbents) by modeling hydrogen bonding between sulfonate groups and hydroxyl residues.
- Density Functional Theory (DFT) : Calculate electron density distribution to identify reactive sites (e.g., azo bonds for redox activity). Software like Gaussian or ORCA is recommended .
Advanced: How can the compound be quantified in complex matrices like wastewater?
Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2% NH4OH in methanol to recover >90% of the compound from 100 mL samples .
- LC-MS/MS Analysis : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the [M-4Na]⁴⁻ ion (m/z ~550–600) in negative ion mode for high specificity .
Advanced: What are the mechanisms of its interaction with metal ions in aqueous solutions?
Answer:
- Coordination Chemistry : The sulfonate and amino groups act as ligands for transition metals (e.g., Cr³⁺, Co²⁺), forming complexes detectable via UV-Vis bathochromic shifts. Stability constants (log K) can be determined using Job’s method .
- Environmental Implications : Metal complexes may alter the compound’s redox behavior, increasing persistence in sludge or sediment .
Basic: How is reaction progress monitored during synthesis?
Answer:
- Thin-Layer Chromatography (TLC) : Use silica gel plates with a mobile phase of ethyl acetate/methanol/water (5:3:2). The product (Rf ~0.4–0.5) is visualized under UV light due to the azo chromophore .
- In-situ IR Spectroscopy : Track the disappearance of the diazonium salt’s N≡N stretch (~2250 cm⁻¹) .
Advanced: What are its degradation pathways under UV irradiation?
Answer:
- Primary Pathway : Azo bond cleavage generates 4-amino-6-chloro-1,3,5-triazine and naphthalene derivatives. Quantum yield studies (using actinometry) are required to quantify photolysis rates .
- Secondary Products : Hydroxyl radicals (•OH) from water promote sulfonate group oxidation, forming sulfonic acid byproducts. Use scavengers like tert-butanol to validate mechanisms .
Basic: How is its adsorption capacity evaluated in biosorbent systems?
Answer:
- Isotherm Models : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models. Maximum adsorption capacity (qmax) for chitosan-based sorbents is typically 150–200 mg/g .
- Kinetic Studies : Pseudo-second-order models best describe the process, indicating chemisorption dominance .
Advanced: How do substituents on the triazine ring affect its bioactivity?
Answer:
- Chloro Groups : Enhance electrophilicity, increasing reactivity with nucleophilic residues (e.g., cysteine thiols in enzymes). Replace with amino groups to reduce toxicity .
- Sulfonate Position : Para-substitution on the phenyl ring improves water solubility but reduces membrane permeability in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

